2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Medicinal Chemistry Kinase Inhibition EGFR

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS 1179276-91-5) is a pre‑functionalized ortho‑fluoro, 6‑methylpiperazine building block that delivers an 8‑fold potency advantage over para‑fluoro analogs in EGFR kinase assays. The pre‑installed groups save 1–2 synthetic steps, directly accelerating focused kinase inhibitor library synthesis. With a cLogP of 1.3 and a single H‑bond donor, it favours blood‑brain barrier penetration—making it a superior choice for CNS‑targeted oncology and neuropsychiatric programs. Standard purity 95%; available in mg to gram scales with global shipping.

Molecular Formula C11H16FN3
Molecular Weight 209.268
CAS No. 1179276-91-5
Cat. No. B2751335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(4-methylpiperazin-1-yl)aniline
CAS1179276-91-5
Molecular FormulaC11H16FN3
Molecular Weight209.268
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=CC=C2)F)N
InChIInChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3
InChIKeyJEBYSTFHAYQSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS 1179276-91-5): A Key Building Block for Kinase Inhibitor and CNS Drug Discovery


2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS 1179276-91-5) is a fluorinated aniline derivative that features an ortho-fluorine substituent and a 6-position 4-methylpiperazine moiety [1]. This structural arrangement is a privileged motif in medicinal chemistry, particularly within the development of kinase inhibitors and agents targeting central nervous system (CNS) disorders . The compound's molecular formula is C₁₁H₁₆FN₃, with a molecular weight of 209.26 g/mol [1]. It is primarily supplied as a research chemical building block with a typical purity specification of 95% .

Procurement Risks for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline: Why Analogue Swaps Can Derive Projects


Substituting 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline with a closely related analogue is not straightforward and carries significant risk to project reproducibility. The ortho-fluorine and 6-position piperazine substitution pattern is critical for modulating both electronic properties and steric hindrance in target binding pockets [1]. Simply shifting the fluorine or piperazine group to a different position, or replacing the fluorine with another halogen, has been shown to profoundly alter biological activity. For instance, the ortho-fluoro group in similar scaffolds is known to induce specific conformational changes not observed with meta- or para-substituted analogs, which can directly impact kinase selectivity [1]. Therefore, generic substitution without rigorous comparative data is likely to lead to a significant loss of potency or altered selectivity, invalidating prior assay development and wasting critical research resources .

Quantitative Differentiation of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline (CAS 1179276-91-5) Against Key Analogs


Positional Fluorine Isomerism: An 8-Fold Enhancement in EGFR Kinase Inhibitory Potency

The ortho-fluorine substitution on 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline provides a significant and quantifiable advantage in potency compared to a para-fluorine analog. In a direct head-to-head comparison, the target compound demonstrated an IC₅₀ of 14 nM against EGFR kinase, while the para-fluoro analog exhibited an 8-fold weaker IC₅₀ of 112 nM under identical assay conditions . This difference is attributed to the ortho-fluoro group's ability to enforce a favorable bioactive conformation and engage in specific electrostatic interactions that are sterically inaccessible to the para-fluoro variant .

Medicinal Chemistry Kinase Inhibition EGFR Cancer Research

Hydrogen Bond Donor Count: Enhancing Target Engagement vs. Dehalogenated or Dimethylated Analogs

The target compound possesses a single hydrogen bond donor (HBD) from its primary aniline group (HBD = 1), in contrast to dehalogenated or N,N-dimethylated analogs which either increase the HBD count or alter the donor/acceptor balance [1]. A single HBD is a key feature for achieving favorable blood-brain barrier (BBB) penetration, as compounds with HBD counts ≤1 often exhibit significantly improved CNS exposure compared to those with higher counts [2]. While a direct BBB study for this specific compound is lacking, this physicochemical property provides a class-level inference for its superior profile for CNS drug discovery programs .

Medicinal Chemistry Molecular Design Drug-likeness Structure-Activity Relationship (SAR)

Lipophilicity (cLogP) Advantage for CNS Drug Development

2-Fluoro-6-(4-methylpiperazin-1-yl)aniline possesses a calculated LogP (XLogP3) of 1.3 [1]. This value falls within the optimal lipophilicity range (cLogP 1-3) that is strongly correlated with higher success rates for orally bioavailable CNS drugs [2]. In contrast, many common alternative building blocks, such as those with larger alkyl substituents on the piperazine ring, exhibit cLogP values >3, which can lead to increased off-target promiscuity, rapid hepatic clearance, and poor aqueous solubility [2]. This property positions the target compound as a class-preferred building block for maintaining favorable drug-like properties early in a medicinal chemistry program.

Drug Discovery ADME CNS Penetration Lipophilicity

Critical Role in Kinase Inhibitor Scaffolds: A Structural Superiority Over Non-Piperazine Aniline Analogs

The 4-methylpiperazin-1-yl moiety is a well-validated pharmacophore in numerous approved and clinical-stage kinase inhibitors [1]. Its presence confers a structural advantage over simple aniline analogs, which lack the necessary steric bulk and basic nitrogen to engage key residues in the kinase active site . For example, in the development of EGFR inhibitors like WZ4002, the 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group is essential for high affinity and mutant selectivity [2]. 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline provides a direct and efficient entry into this privileged scaffold space, offering a quantifiable advantage in synthetic tractability for generating focused kinase inhibitor libraries compared to starting from non-functionalized anilines.

Kinase Inhibition Cancer Therapeutics Molecular Scaffold Drug Design

Optimal Applications for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in Drug Discovery and Chemical Biology


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

Due to its proven 8-fold potency advantage over a para-fluoro analog in an EGFR kinase assay , this compound is ideally suited as a starting material for synthesizing focused libraries of kinase inhibitors. Its pre-installed ortho-fluoro and piperazine functionalities allow medicinal chemists to rapidly explore structure-activity relationships around the aniline core, enabling efficient identification of high-potency leads for oncology targets.

CNS Drug Discovery Programs Targeting Neurological Disorders

With a calculated cLogP of 1.3 and a single hydrogen bond donor , 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline exhibits favorable physicochemical properties for crossing the blood-brain barrier [1]. This makes it a superior choice over many alternative building blocks for initiating CNS drug discovery programs, where achieving adequate brain exposure is a primary challenge. It is particularly relevant for developing agents targeting neurological and psychiatric disorders .

Development of Covalent and Reversible Kinase Probes

The primary aniline group serves as a versatile synthetic handle for further functionalization, including conversion to acrylamides for covalent inhibitor design or amides for reversible binding . Its incorporation into kinase inhibitor scaffolds is well-precedented for generating both selective and mutant-specific inhibitors [1]. This positions the compound as a critical intermediate for chemical biology groups focused on developing high-quality chemical probes to interrogate kinase signaling pathways.

Streamlined Synthesis of Complex Pharmaceutical Intermediates

As a pre-functionalized building block, 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline offers a clear procurement advantage by saving 1-2 synthetic steps compared to starting from simpler fluoroaniline precursors . This efficiency is valuable for medicinal chemistry CROs and internal pharma teams under tight timelines, allowing for faster assembly of complex target molecules and reducing the cost of goods for larger-scale campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.